Antiproliferative Activity Against Human Cancer Cell Lines: Diphenyl vs. 4-Ethoxyphenyl Analog
The most directly comparable published data for this structural family come from the 2024 study by Demchenko et al., which evaluated the antitumor activity of the 4-ethoxyphenyl analog 1,3-bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromide. This compound exhibited a significant antiproliferative effect against the SK-MEL-5 melanoma cell line with lgGI₅₀ = –5.57, lgTGI = –4.81, and lgLC₅₀ = –4.17. The structurally related fully aromatic analog 1,3-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-1-ium bromide showed activity against COLO 205 colon cancer cells with lgGI₅₀ = –5.35, lgTGI = –4.70, and lgLC₅₀ = –4.19. No comparable dataset has been published for the unsubstituted diphenyl compound (CAS 1106749-52-3). This evidence is therefore classified as Class-level inference only; it demonstrates the biological relevance of the scaffold but does not constitute direct proof of differential performance for the target compound.
| Evidence Dimension | In vitro antiproliferative activity (lgGI₅₀, lgTGI, lgLC₅₀) |
|---|---|
| Target Compound Data | Not available (no published data found) |
| Comparator Or Baseline | 1,3-bis(4-ethoxyphenyl)-3-hydroxy analog: lgGI₅₀ = –5.57 (SK-MEL-5); 1,3-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro analog: lgGI₅₀ = –5.35 (COLO 205) |
| Quantified Difference | Not calculable for target compound |
| Conditions | NCI-60 one-dose screen; lgGI₅₀ = log₁₀ of the concentration (M) causing 50% growth inhibition |
Why This Matters
Provides the baseline biological activity landscape for the chemotype, informing SAR library design but insufficient for head-to-head procurement decisions involving the diphenyl compound.
